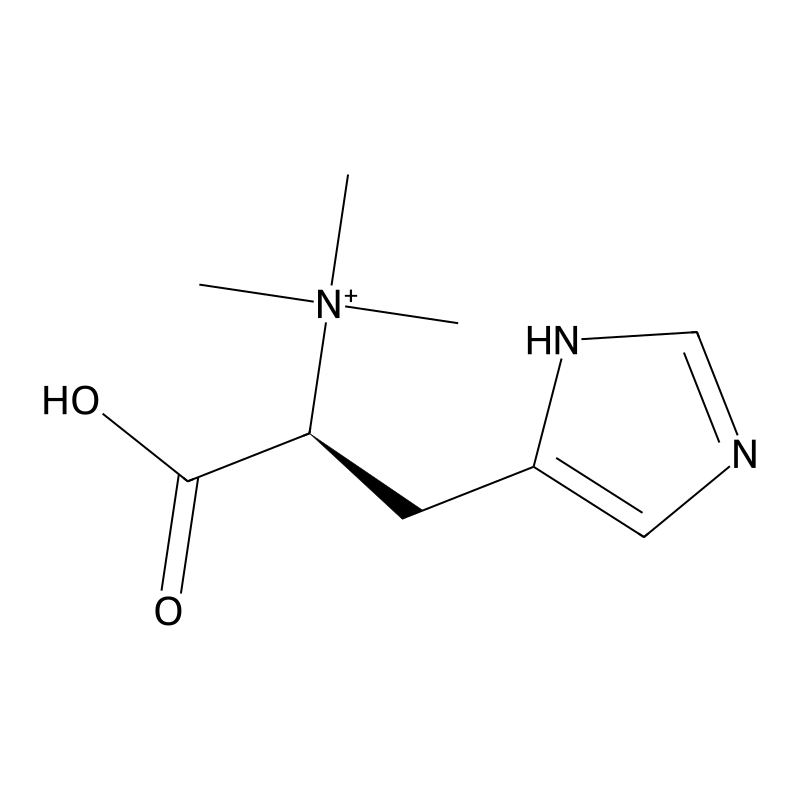Hercynine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Understanding Microbial Physiology
Hercynine acts as a precursor to ergothioneine, a compound found in some microbes. Research suggests that ergothioneine plays a role in regulating microbial physiology, particularly their ability to survive stressful environments []. Scientists are studying hercynine to gain a better understanding of how ergothioneine functions within microbes and how it contributes to their stress tolerance.
Hercynine, also known as N-alpha,N-alpha,N-alpha-trimethyl-L-histidine, is a naturally occurring amino acid derivative characterized by its unique trimethylation of the histidine side chain. Its chemical formula is and it has a molecular weight of approximately 198.1243 g/mol . Hercynine is classified as an amino acid betaine and serves as a precursor to ergothioneine, a compound recognized for its antioxidant properties and potential health benefits .
Hercynine exhibits significant biological activity, particularly as a cytoprotectant. It is involved in cellular defense mechanisms against oxidative stress, contributing to protein folding and stabilization within cells . Furthermore, it has been shown to regulate microbial physiology, enhancing survival under stressful conditions in various microorganisms . The compound's antioxidant properties may afford therapeutic potential, making it a candidate for applications in health supplements and cosmetics .
The synthesis of hercynine typically involves the methylation of L-histidine. This process can be achieved through two main steps:
- Methylation: L-histidine is treated with a methylating agent (e.g., iodomethane) under alkaline conditions to form hercynine.
- Purification: The resultant hercynine can be purified through techniques such as ion exchange chromatography followed by recrystallization, yielding high purity levels (up to 89%) of the final product .
Hercynine has several applications across various fields:
- Nutraceuticals: Due to its antioxidant properties, hercynine is explored for use in dietary supplements aimed at enhancing health and preventing oxidative damage.
- Cosmetics: Its potential skin-protective effects make it suitable for inclusion in cosmetic formulations.
- Food Industry: As a natural antioxidant, hercynine can be utilized as a food additive to improve shelf life and stability of products .
Research indicates that hercynine interacts with various biological systems. Notably, it has been studied for its role in ergothioneine transport mechanisms within cells. Studies have shown that hercynine can compete with other organic cations for transport pathways, indicating its potential influence on cellular uptake processes . Additionally, its interaction with singlet oxygen highlights its importance in oxidative stress management within biological contexts.
Hercynine shares structural similarities with several other compounds, particularly those derived from histidine or related amino acids. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Ergothioneine | Derived from hercynine | Known for strong antioxidant properties; cannot be synthesized by humans. |
| L-Histidine | Precursor to hercynine | Essential amino acid; involved in protein synthesis. |
| N,N,N-Trimethyl-L-histidine | Same trimethylation pattern | Functions as a betaine; less studied than hercynine. |
| Carnosine | Contains histidine | Acts as an antioxidant; found primarily in muscle tissue. |
Hercynine's uniqueness lies in its specific trimethylation pattern and its direct role as a precursor to ergothioneine, distinguishing it from other histidine derivatives that may not exhibit the same level of biological activity or therapeutic potential .








